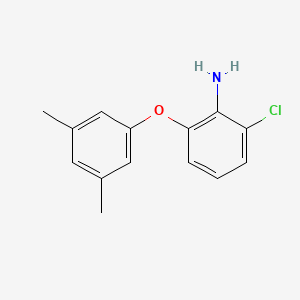

2-Chloro-6-(3,5-dimethylphenoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-6-(3,5-dimethylphenoxy)aniline” is a chemical compound with the molecular formula C14H14ClNO . Its molecular weight is 247.72 . It is used for research purposes .

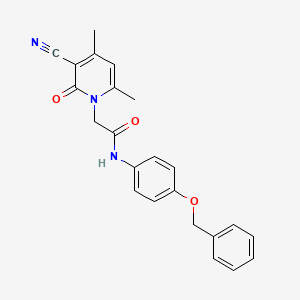

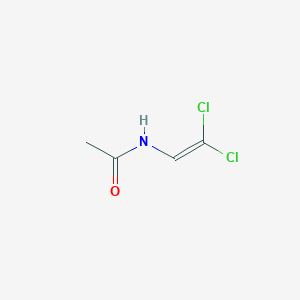

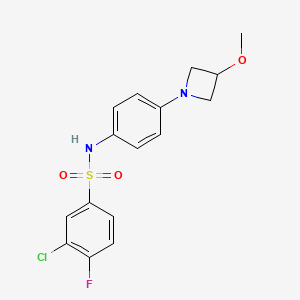

Molecular Structure Analysis

The molecular structure of “2-Chloro-6-(3,5-dimethylphenoxy)aniline” is represented by the formula C14H14ClNO . Unfortunately, specific details about the molecular structure, such as bond lengths and angles, are not available in the searched data.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-6-(3,5-dimethylphenoxy)aniline” are not fully detailed in the searched data. It is known that the compound has a molecular weight of 247.72 , but other properties such as boiling point, melting point, and solubility are not specified.Scientific Research Applications

Polymerization Catalysts

Research by Schmid et al. (2001) on new olefin polymerization catalysts based on nickel(II) and palladium(II) diimine complexes, which include moieties similar to the chemical structure of interest, shows the synthesis, structural characterization, and insights into polymerization properties. These catalysts, synthesized through a multi-step procedure involving Grignard reactions and Suzuki cross-coupling, exhibit significant polymerization behavior, which could imply potential applications of related compounds in the development of new polymeric materials (Schmid et al., 2001).

Photo-electrocatalytic Oxidation

Li et al. (2020) introduced a novel Hybrid Photo-electrocatalytic Oxidation (HPECO) method for treating industrial wastewater containing stubborn organic matter like dimethylaniline. The process shows enhanced removal efficiencies compared to standalone systems, suggesting potential environmental applications for compounds with similar chemical functionalities in degrading pollutants or in wastewater treatment processes (Li et al., 2020).

Polyurethane Cationomers

Buruianǎ et al. (2005) synthesized new polyurethane cationomers with fluorescent properties, utilizing o-hydroxy Schiff bases that are structurally related to the compound of interest. The materials show potential for applications requiring fluorescent properties, such as in sensing, imaging, or materials science (Buruianǎ et al., 2005).

Electroluminescent Materials

Doi et al. (2003) designed and synthesized a novel class of emitting amorphous molecular materials with bipolar character for organic electroluminescent devices. These materials, including compounds with functionalities similar to "2-Chloro-6-(3,5-dimethylphenoxy)aniline," emit multicolor light, including white, and serve as good host materials for emissive dopants, indicating potential applications in the development of electronic and photonic devices (Doi et al., 2003).

properties

IUPAC Name |

2-chloro-6-(3,5-dimethylphenoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-6-10(2)8-11(7-9)17-13-5-3-4-12(15)14(13)16/h3-8H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCWAMODOYJOBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C(C(=CC=C2)Cl)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(3,5-dimethylphenoxy)aniline | |

CAS RN |

1924415-74-6 |

Source

|

| Record name | 2-chloro-6-(3,5-dimethylphenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2960295.png)

![3-Amino-1-[(6-methoxypyridin-2-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2960297.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2960298.png)

![6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile](/img/structure/B2960304.png)

![C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine](/img/structure/B2960308.png)

![Ethyl 6-acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2960311.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2960314.png)

![(E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B2960315.png)